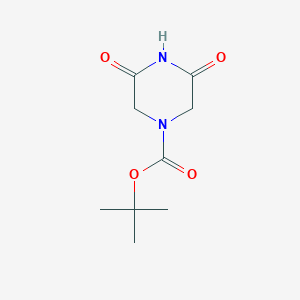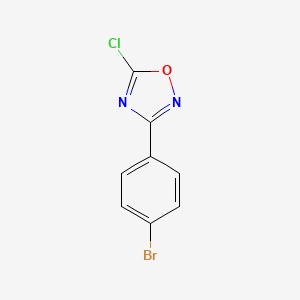
3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole involved the use of a new key intermediate in the synthesis of heterocyclic liquid crystals . Another study reported the synthesis of a related compound using reagents and reaction conditions such as C6H5Br/AlCl3, CrO3/CH3COOH, SOCl2, and L-valine/NaOH .Chemical Reactions Analysis
While specific chemical reactions involving 3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole are not detailed, reactions of related compounds have been described. For instance, the formation of hydrazone derivatives of 4-bromophenylacetic acid involves refluxing the methyl ester with hydrazine .科学的研究の応用
Optical Nonlinearity and Optoelectronic Applications
A study focused on the synthesis of 1,3,4-oxadiazole derivatives, including those with bromophenyl groups, revealed their significant potential in optoelectronics due to their optical nonlinearity. The open-aperture z-scan experiment demonstrated that these compounds, particularly one with a Bromine constituent, could serve as optical limiters at certain wavelengths, highlighting their application in optoelectronic devices and materials (Chandrakantha et al., 2011).
Fluorescent Chemosensors for Ion Detection
Oxadiazole derivatives have also been explored for their sensing capabilities, especially as fluorescent chemosensors for detecting fluoride ions. Novel polymers incorporating oxadiazole units demonstrated high sensitivity and selectivity toward fluoride ions, suggesting their utility in developing advanced sensing materials for environmental and biological applications (Zhou et al., 2005).
Anticancer Potential
Research into the structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles uncovered a novel apoptosis inducer, highlighting the compound's anticancer potential. This discovery not only presents a new avenue for cancer treatment but also provides insights into the molecular targets associated with these compounds, offering a promising direction for future anticancer drug development (Zhang et al., 2005).
Antimicrobial and Biological Properties
Synthesis and evaluation of novel 1,3,4-oxadiazole derivatives, including those with bromophenyl constituents, have shown significant anti-inflammatory, analgesic, and antibacterial activities. These findings underscore the potential of such compounds in developing new therapeutic agents with minimal side effects (Husain & Ajmal, 2009).
Thermal and Electrochemical Properties
The thermal and electrochemical properties of 1,3,4-oxadiazole derivatives have been extensively studied, with findings indicating their stability and potential applications in materials science. The thermal degradation kinetics and electrochemical behavior of these compounds, particularly those with bromophenyl groups, suggest their suitability in various industrial and technological applications (Arora et al., 2012).
Safety and Hazards
特性
IUPAC Name |
3-(4-bromophenyl)-5-chloro-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPZVWXNFOKUER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



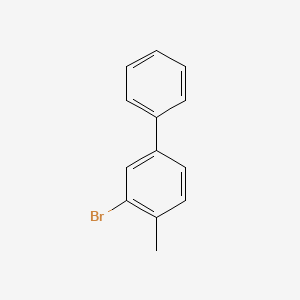

![4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1526372.png)
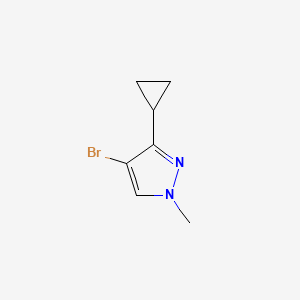
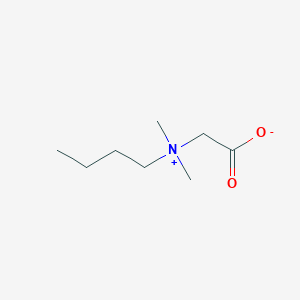
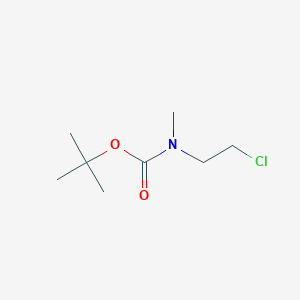
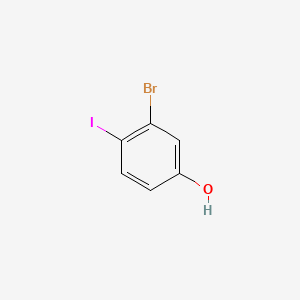
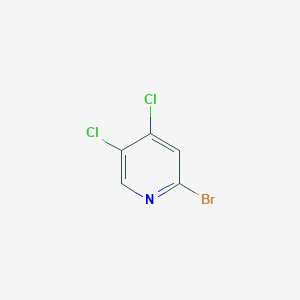
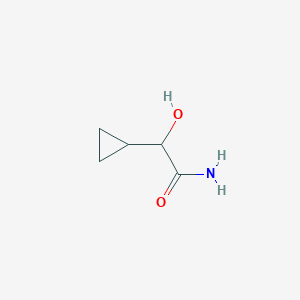
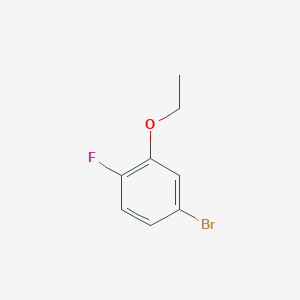
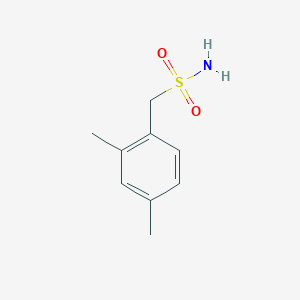
![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)
